molecular formula C13H25NO3 B8005843 Tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate

Tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate

Cat. No.: B8005843
M. Wt: 243.34 g/mol
InChI Key: KCTVOLJZORBLPX-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate is an organic compound with the molecular formula C13H25NO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a hydroxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with 2-hydroxyethylamine to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the specific conditions and reagents used.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other materials where carbamate functionalities are required.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate.

Comparison with Similar Compounds

    Tert-butyl 2-hydroxyethylcarbamate: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.

    Cyclohexyl 2-hydroxyethylcarbamate: Lacks the tert-butyl group, which may affect its stability and reactivity.

    Tert-butyl 2-cyclohexylcarbamate: Lacks the hydroxyethyl group, which can influence its solubility and interaction with biological targets.

Uniqueness: Tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate is unique due to the combination of its tert-butyl, cyclohexyl, and hydroxyethyl groups. This combination imparts specific physicochemical properties, such as increased hydrophobicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

IUPAC Name

tert-butyl N-(2-cyclohexyl-2-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTVOLJZORBLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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